2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
This compound is a highly complex glycosylated terpenoid derivative characterized by a pentacyclic core structure (5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene) and multiple sugar moieties, including oxane (pyranose) rings with hydroxyl and hydroxymethyl substituents . The structure features a 6-hydroxy-7,9,13-trimethyl terpenoid backbone linked to a 3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl side chain, with additional glycosylation at positions C-3, C-5, and C-16 .
Properties
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTJOONKWUXEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099899 | |
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1049.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protodioscin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
161659-81-0, 55056-80-9 | |
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161659-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protodioscin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 192 °C | |
| Record name | Protodioscin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and cyclization processes. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Cyclization: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activities. These properties can be beneficial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases.
Anti-inflammatory Effects
Compounds within this class have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Venous Disease Treatment
The compound's structure suggests potential efficacy in treating venous diseases due to its proposed effects on vascular health and fluid retention regulation. Similar compounds have been documented to possess venotonic properties that can alleviate symptoms of chronic venous insufficiency .
Enzyme Inhibition
Due to the presence of hydroxyl groups and complex glycosidic structures, this compound may interact with various enzymes in metabolic pathways. This interaction can lead to either inhibition or enhancement of enzymatic activity, relevant in drug design for metabolic disorders.
Glycoside Activity
The steroidal glycosides derived from this compound may exhibit biological activities such as cytotoxicity against cancer cell lines or antimicrobial properties against specific pathogens .
Plant Growth Regulators
Compounds with steroidal structures are often utilized as growth regulators in agriculture to enhance plant growth and resistance to environmental stressors.
Pest Resistance
The potential bioactivity of this compound could be harnessed in developing natural pesticides or fungicides that are less harmful to the environment compared to synthetic alternatives.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Weight Comparisons
Key Observations :
- The target compound’s molecular weight is ~20–30% higher than simpler glycosides like icariside E4, reflecting its hybrid terpenoid-glycoside architecture .
- The presence of a methoxy group in the C53H86O27 analog () enhances hydrophobicity compared to the target compound’s fully hydroxylated structure .
Spectroscopic and Chromatographic Comparisons
2.2.1. NMR Spectroscopy
- Target Compound: Expected HMBC correlations include cross-peaks between terpenoid methyl groups (e.g., 7,9,13-trimethyl) and adjacent oxapentacyclic carbons, as well as glycosidic linkages confirmed by proton coupling constants (e.g., J = 3–4 Hz for β-glycosides) .
- Icariside E4 : Exhibits a positive Cotton effect at 224 nm (Δε +1.25) in circular dichroism (CD), indicating a 7'S,8'R stereochemistry, which contrasts with the target compound’s likely S-configuration at analogous chiral centers .
- Kaempferol 3-O-α-(6'''-p-coumaroylglucosyl-β-1,4-rhamnoside): MS/MS fragments at m/z 739 → 593, 485, and 285 suggest sequential loss of coumaroyl, glucose, and rhamnose units. The target compound’s MS profile would similarly show fragment ions corresponding to glycosidic cleavages .
2.2.2. Mass Spectrometry
- The target compound’s theoretical [M+H]+ ion is m/z 1066.211, with expected fragments at m/z 903 (loss of hexose), 741 (loss of two hexoses), and 579 (terpenoid core + residual glycosylation) .
Functional and Bioactive Comparisons
- Icariside E4: Known for vasorelaxant and antihypertensive effects via NO-mediated pathways .
- 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol (): While brominated, its use of 13C NMR shift comparisons (Δ < 1 ppm for analogous carbons) mirrors the methodology applicable to differentiating glycosylation patterns in the target compound .
Biological Activity
Overview
The compound in focus is a complex organic molecule characterized by multiple hydroxyl groups and a unique pentacyclic structure. Its intricate chemical composition suggests potential biological activities that warrant detailed exploration. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its implications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a high degree of hydroxylation, which is often associated with enhanced biological activity due to increased solubility and reactivity with biological targets. The presence of multiple functional groups allows for diverse interactions within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C57H96O28 |
| IUPAC Name | 2-[4-hydroxy-2-(hydroxymethyl)-...] |
| Molecular Weight | 1,092.38 g/mol |
| Structural Features | Pentacyclic structure with multiple hydroxyl groups |
Antiproliferative Effects
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies on related benzopsoralens revealed their ability to inhibit topoisomerase II, leading to reduced cell proliferation . The complex structure of the compound may enhance its interaction with cellular targets involved in proliferation.
The proposed mechanism of action for this compound includes:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair.
- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Modulation of Gene Expression : Hydroxymethyl groups can influence epigenetic modifications, thereby regulating gene expression related to cell growth and apoptosis .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial properties of structurally related compounds against various bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that the compound may possess similar antimicrobial properties.
In Vivo Studies
In vivo studies utilizing animal models have shown promising results regarding the safety and efficacy of similar compounds in reducing tumor growth and enhancing immune response . These findings indicate potential therapeutic applications in oncology and immunology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
